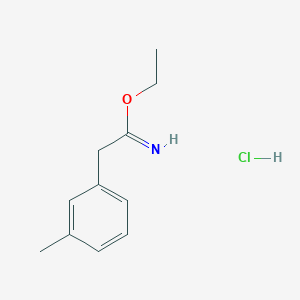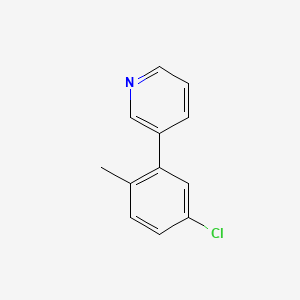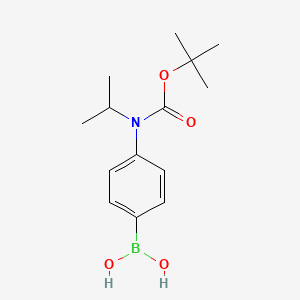
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected isopropylamino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid typically involves the following steps:
Formation of the Boc-protected isopropylamine: This is achieved by reacting isopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with boronic acid: The Boc-protected isopropylamine is then coupled with 4-bromobenzeneboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Free amine, which can be further functionalized.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting proteases and kinases.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors. The Boc-protected isopropylamino group can be deprotected to reveal a free amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butoxycarbonyl-isopropylamino)-cyclohexylamino-acetic acid
- (S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid
- (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid
Uniqueness
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is unique due to the presence of both a boronic acid group and a Boc-protected isopropylamino group. This combination allows for versatile chemical reactivity and the potential for multiple applications in various fields of research.
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-10(2)16(13(17)20-14(3,4)5)12-8-6-11(7-9-12)15(18)19/h6-10,18-19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZVQFRDVIYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

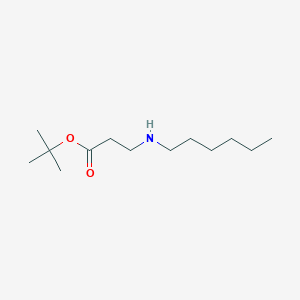
![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
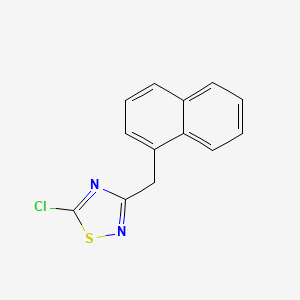
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)
